molecular formula C15H11F2NO B15098705 2-[4-(Difluoromethoxy)phenyl]indolizine

2-[4-(Difluoromethoxy)phenyl]indolizine

Cat. No.: B15098705
M. Wt: 259.25 g/mol
InChI Key: CELAAHZRGIEVNS-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)phenyl]indolizine is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system. This particular compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to the indolizine core. The presence of the difluoromethoxy group imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-alkylpyridines as starting materials, which undergo oxidation to form the indolizine skeleton . The difluoromethoxyphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of 2-[4-(Difluoromethoxy)phenyl]indolizine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)phenyl]indolizine can undergo various chemical reactions, including:

    Oxidation: The indolizine core can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the difluoromethoxy group or the indolizine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]indolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]indolizine involves its interaction with specific molecular targets and pathways. The indolizine core can interact with various enzymes and receptors, modulating their activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies on its mechanism of action are ongoing, focusing on its effects at the molecular and cellular levels .

Comparison with Similar Compounds

2-[4-(Difluoromethoxy)phenyl]indolizine can be compared with other indolizine derivatives and similar compounds:

Properties

Molecular Formula

C15H11F2NO

Molecular Weight

259.25 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]indolizine

InChI

InChI=1S/C15H11F2NO/c16-15(17)19-14-6-4-11(5-7-14)12-9-13-3-1-2-8-18(13)10-12/h1-10,15H

InChI Key

CELAAHZRGIEVNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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